molecular formula C5H5BrN2O2S B599363 Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate CAS No. 1030613-07-0

Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate

Cat. No.: B599363
CAS No.: 1030613-07-0
M. Wt: 237.071
InChI Key: KDZLTNORBKZJKE-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate is a chemical compound with the molecular formula C5H5BrN2O2S. It is a member of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine . This compound is characterized by the presence of a bromine atom at the 5th position of the thiadiazole ring and an ethyl ester group at the 2nd position.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate typically involves the reaction of 5-bromo-1,3,4-thiadiazole-2-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride . The reaction is carried out under reflux conditions to facilitate the esterification process. The general reaction scheme is as follows:

5-bromo-1,3,4-thiadiazole-2-carboxylic acid+ethanolthionyl chlorideethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate+HCl+SO2\text{5-bromo-1,3,4-thiadiazole-2-carboxylic acid} + \text{ethanol} \xrightarrow{\text{thionyl chloride}} \text{this compound} + \text{HCl} + \text{SO}_2 5-bromo-1,3,4-thiadiazole-2-carboxylic acid+ethanolthionyl chloride​ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate+HCl+SO2​

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom at the 5th position can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The compound can be reduced to form the corresponding thiadiazole derivative.

    Oxidation: Oxidative reactions can lead to the formation of sulfoxides or sulfones.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in anhydrous solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents such as ether or ethanol.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like acetic acid or dichloromethane.

Major Products

    Nucleophilic Substitution: Formation of substituted thiadiazole derivatives.

    Reduction: Formation of reduced thiadiazole derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

Comparison with Similar Compounds

Properties

IUPAC Name

ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O2S/c1-2-10-4(9)3-7-8-5(6)11-3/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDZLTNORBKZJKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C(S1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50680977
Record name Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50680977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1030613-07-0
Record name Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50680977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A 500 mL (three neck) round-bottom flask with a stir bar, needle inlet, and a gas outlet to a trap containing a 10% solution of Na2S2O3 was charged with CuBr (1.24 g, 8.67 mmol, 0.1 equiv.) and HBr (48% aqueous solution, 108 mL). The purple solution was cooled to 3° C. (internal, ice bath), to which was added portion-wise a solid mixture of 5-amino-[1,3,4]thiadiazole-2-carboxylic acid ethyl ester (15.0 g, 86.6 mmol) and sodium nitrite (27.0 g, 391.3 mmol, 4.5 equiv.) over the course of 30 min. The reaction mixture was allowed to warm to room temperature for 2 h 15 min. The reaction mixture was diluted with CH2Cl2 and 10% aqueous Na2S2O3 and the layers were separated. The aqueous layer was extracted 3 times with CH2Cl2. The combined organic layers were washed with Brine, dried over MgSO4, and concentrated. The crude product was purified by column chromatography (ISCO XL, 330 g SiO2 column, 20-25% EtOAc/Hexanes) to provide an off-white solid that was triturated with 5% EtOAc/Hexanes. Filtration provided 5-bromo-[1,3,4]thiadiazole-2-carboxylic acid ethyl ester (14.5 g, 71%) as white needles. Concentration and trituration of the mother liquor provided an additional product (2.3 g, 11%).
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